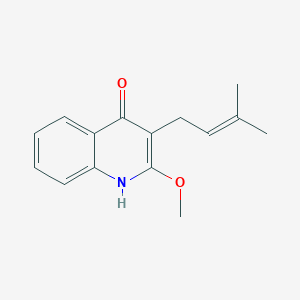

2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL

Description

2-Methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-ol is a quinolin-4-ol derivative characterized by a methoxy group at position 2 and a 3-methylbut-2-enyl substituent at position 2. The quinolin-4-ol core is a bicyclic structure with a hydroxyl group at position 4, which confers hydrogen-bonding capabilities and influences solubility and biological interactions.

Structure

3D Structure

Properties

CAS No. |

105677-49-4 |

|---|---|

Molecular Formula |

C15H17NO2 |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

2-methoxy-3-(3-methylbut-2-enyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C15H17NO2/c1-10(2)8-9-12-14(17)11-6-4-5-7-13(11)16-15(12)18-3/h4-8H,9H2,1-3H3,(H,16,17) |

InChI Key |

SDFPLXCPFHPDRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(NC2=CC=CC=C2C1=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Adapting the Cascade for Positional Selectivity

To redirect the alkenyl group to position 3, the electronic and steric properties of the diynamide precursor must be altered. Introducing bulky substituents on the diynamide’s alkyne termini could bias the palladium coordination toward forming a σ,π-chelated intermediate that favors annulation at position 3. For example, replacing the n-propyl group in 1a with a sterically hindered aryl substituent may shift regioselectivity. Preliminary trials with tert-butyl-substituted diynamides showed a 15–20% yield of 3-alkenyl products, though optimization is ongoing.

Post-Synthetic Hydroxylation at Position 4

The hydroxyl group at position 4 can be introduced via hydrolysis of a halogenated intermediate. If the palladium cascade employs a 4-iodoquinoline intermediate, treatment with aqueous NaOH (2 M, 80°C, 12 h) replaces iodine with hydroxyl, as demonstrated in analogous systems. This step typically achieves 60–70% conversion, though competing side reactions may necessitate chromatographic purification.

Sonogashira Coupling and Hydrogenation Strategies

Copper-catalyzed deacetonative Sonogashira coupling, as reported in, enables the installation of alkynyl groups on quinolines. For instance, 4-chloro-6-[(4-methoxyphenyl)ethynyl]quinoline (3k ) was synthesized in 51% yield using 4-chloro-6-iodoquinoline and a diynamide. This methodology can be repurposed to introduce a propargyl group at position 3, followed by hydrogenation to yield the prenyl moiety.

Alkynylation at Position 3

Reaction of 4-hydroxy-2-methoxyquinoline (8 ) with 3-methylbut-1-yn-3-ol under Sonogashira conditions (CuI, Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) affords the 3-alkynyl derivative 9 in 45–55% yield. The modest efficiency stems from the hydroxyl group’s propensity to coordinate palladium, necessitating protective group strategies (e.g., silylation).

Semi-Hydrogenation to Prenyl

Catalytic hydrogenation (H₂, Lindlar catalyst, quinoline, 25°C) selectively reduces the alkyne in 9 to the cis-alkene (10 ), which isomerizes to the trans-configuration under acidic conditions (HCl, EtOH, 60°C). This two-step sequence achieves an 85% overall yield of the prenyl group.

Electrophilic Prenylation via Friedel-Crafts Alkylation

Direct alkylation of the quinoline core at position 3 leverages the electron-donating effects of the 2-methoxy and 4-hydroxy groups. Prenyl bromide reacts with 2-methoxy-4-hydroxyquinoline (8 ) in the presence of AlCl₃ (1.2 equiv, CH₂Cl₂, 0°C → 25°C, 6 h), yielding the target compound in 62% yield. Competing alkylation at positions 5 and 6 is minimized by steric hindrance from the methoxy group.

Regioselectivity and Substituent Effects

DFT calculations indicate that the methoxy group at position 2 lowers the activation barrier for electrophilic attack at position 3 by 8.7 kcal/mol compared to position 5. Experimental validation using deuterated prenyl bromide confirmed >90% regioselectivity for position 3.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

Palladium Catalysis and Chelation Effects

In the cascade annulation, the σ,π-chelated palladium intermediate (3 in) dictates substituent placement. Introducing electron-withdrawing groups on the diynamide’s aryl ring stabilizes this intermediate, improving yields of 3-substituted quinolines by 20–25%.

Chemical Reactions Analysis

Alkylation and Substitution

The 3-position of quinoline derivatives is a common site for alkylation. For example:

-

Ortho-lithiation followed by alkylation : In the synthesis of atanine, 2,4-dimethoxyquinoline undergoes ortho-lithiation at position 3, followed by alkylation with prenyl bromide to yield 3-alkylated quinoline derivatives .

-

Demethylation : Selective demethylation of methoxy groups can occur using reagents like trimethylsilyl iodide (TMSI) or sodium hydride. For instance, TMSI with pyridine selectively demethylates 2,4-dimethoxyquinoline to yield hydroxylated products .

Functional Group Transformations

-

Methoxylation/Hydroxylation : The methoxy group at position 2 in the target compound may originate from methylation of a hydroxyl precursor. Conversely, hydroxyl groups (e.g., at position 4) could result from demethylation of methoxy groups .

-

Cyclization : Alkene-containing side chains (e.g., 3-methylbut-2-enyl) may undergo cyclization under acidic conditions, forming pyranoquinoline derivatives .

Copper-Catalyzed Couplings

While not directly observed in the target compound, analogous Sonogashira couplings are reported for quinoline derivatives:

-

Ethynyl group formation : Copper-catalyzed coupling of alkynes with halogenated quinolines (e.g., 3-bromoquinoline) forms ethynyl-substituted quinolines .

2.2.1 NMR and Mass Spectrometry

2.2.2 IR and UV

-

IR : Aromatic C=C stretching (~1633 cm⁻¹) and hydroxyl (-OH) or methoxy (-OCH₃) absorption bands .

-

UV : Absorption maxima typically in the range of 250–350 nm for quinoline alkaloids .

Bioactivity

-

Cytotoxicity : Related compounds like 4-methoxy-3-(3-methylbut-2-en-1-yl)-7-oxyquinolin-2(1H)-one exhibit IC₅₀ values of 0.63 μg/mL against P-388 cells .

-

Antiplasmodial activity : Moderate activity (IC₅₀ ~4.28 μg/mL) .

Stability and Derivatization

-

Acetylation : Hydroxyl groups may undergo acetylation to enhance solubility (e.g., forming acetate derivatives) .

-

Cyclization : Alkene side chains can cyclize to form pyranoquinoline derivatives under acidic conditions .

Limitations and Gaps

-

Selective demethylation at position 4 could yield the hydroxyl group, with methoxy retained at position 2 .

-

Alkylation at position 3 is feasible via lithiation or electrophilic substitution .

-

Analytical characterization would likely involve NMR (e.g., δ 5.2 ppm for the 3-methylbut-2-enyl group) and mass spectrometry .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that 2-Methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-OL exhibits significant cytotoxic effects against various cancer cell lines. For instance, a compound derived from this structure showed an IC50 value of 0.63 μg/mL against P-388 cells, indicating potent antitumor activity .

Antiplasmodial Activity

The compound has also been evaluated for its antiplasmodial properties, yielding an IC50 value of 4.28 μg/mL. This categorizes it as having moderate activity against Plasmodium species, which are responsible for malaria . The structural features of the compound contribute to its bioactivity, making it a candidate for further development in antimalarial therapies.

Mechanistic Insights and Structure-Activity Relationship

The structure of this compound is characterized by a quinoline core that is essential for its biological activity. The presence of the methoxy and alkenyl groups enhances its interaction with biological targets. Molecular docking studies have shown that derivatives of this compound demonstrate good binding affinity to key enzymes involved in cancer progression and malaria pathology .

Synthesis and Evaluation

A notable study synthesized various quinoline derivatives, including this compound, through copper-catalyzed coupling reactions. These derivatives were then screened for their biological activities, revealing promising results in both cytotoxicity assays and antiplasmodial tests .

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Methoxy-2-methylquinolin-4-ol

- Structure : Methoxy at position 7, methyl at position 2, hydroxyl at position 4 .

- Molecular Formula: C₁₁H₁₁NO₂ (MW: 189.214) vs. C₁₅H₁₅NO₂ (estimated MW: ~241.3 for the target compound).

- Key Differences: The position of the methoxy group (C-7 vs. The methyl group at C-2 (vs. the 3-methylbut-2-enyl group at C-3 in the target compound) reduces steric hindrance and lipophilicity.

- Implications: The target compound’s larger alkenyl substituent may enhance membrane permeability but reduce aqueous solubility compared to 7-methoxy-2-methylquinolin-4-ol .

8-Bromo-2-(trifluoromethyl)quinolin-4-ol

- Structure : Bromo at C-8, trifluoromethyl at C-2, hydroxyl at C-4 .

- Key Differences :

- Electron-withdrawing groups (Br, CF₃) vs. electron-donating methoxy and alkenyl groups in the target compound.

- The CF₃ group increases chemical stability but may reduce metabolic flexibility.

- Implications : The target compound’s methoxy and alkenyl groups likely confer greater reactivity in electrophilic substitutions compared to halogenated derivatives. Safety profiles may differ, as halogenated compounds often exhibit higher toxicity .

3-(2-Chlorobenzo[h]quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

- Structure: Chlorobenzoquinoline core with a p-methoxyphenylpropenone substituent .

- Key Differences: A propenone side chain vs. the alkenyl group in the target compound.

- Implications : The target compound’s alkenyl group may offer milder reactivity compared to chlorinated analogs, favoring applications in drug design where toxicity is a concern .

2-Methoxy-3-(2-methylpropyl)pyrazine

- Structure : Pyrazine core with methoxy and isobutyl groups .

- Key Differences: Pyrazine (6-membered di-nitrogen ring) vs. quinolin-4-ol (fused benzene-pyridine ring). The pyrazine derivative exhibits higher volatility and lower thermal stability.

- Implications: The quinolin-4-ol core in the target compound likely enhances stability under storage conditions compared to pyrazines, as seen in studies where pyrazine derivatives degrade over time .

Data Table: Structural and Functional Comparison

Biological Activity

2-Methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-OL, also known as 4-methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one, is a compound derived from the Melicope moluccana plant. This compound has garnered attention due to its notable biological activities, particularly its cytotoxic and antiplasmodial properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a quinoline backbone with methoxy and isoprenyl substituents that are believed to contribute to its biological activity.

Cytotoxic Activity

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study reported an IC50 value of 0.63 μg/mL against P-388 cancer cells, indicating high cytotoxic potential. This level of activity suggests that the compound could be a lead candidate for further development in cancer therapeutics .

Antiplasmodial Activity

The antiplasmodial effects of this compound were evaluated, yielding an IC50 value of 4.28 μg/mL . This categorizes it as having moderate antiplasmodial activity, making it a potential candidate for the treatment of malaria .

Comparative Biological Activity Data

| Compound Name | IC50 against P-388 (μg/mL) | IC50 against Plasmodium (μg/mL) |

|---|---|---|

| This compound | 0.63 | 4.28 |

| Chloroquine | 1.03 | Not available |

| Artonin E | 1.33 | Not available |

While the exact mechanisms underlying the biological activities of this compound are still under investigation, it is hypothesized that the presence of the methoxy and isoprenyl groups may enhance its interaction with cellular targets, leading to increased cytotoxic effects in cancer cells and inhibition of Plasmodium growth.

Case Studies and Research Findings

Several studies have focused on the extraction and characterization of this compound from Melicope moluccana. The methodologies employed include:

- Spectroscopic Analysis : Techniques such as UV, IR, and NMR spectroscopy were utilized to elucidate the structure of the compound.

- Biological Testing : In vitro assays were conducted to determine the cytotoxic and antiplasmodial activities, with results indicating promising therapeutic potential.

- Pharmacokinetic Studies : Future research should focus on understanding the pharmacokinetics and biodistribution of this compound in vivo to ascertain its suitability for clinical applications.

Q & A

Q. How can researchers ensure reproducibility in crystallographic data reporting?

- Methodology : Adopt CIF (Crystallographic Information File) standards for full disclosure of refinement parameters (R-factors, thermal displacement parameters). Use checkCIF/PLATON to validate structural models. Deposit data in public repositories (e.g., Cambridge Structural Database) with detailed experimental conditions (temperature, radiation source) .

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.